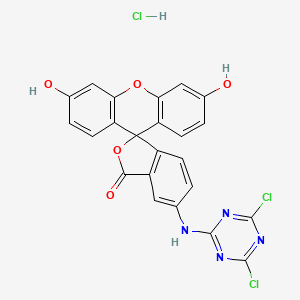

5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride

Descripción

Contextualizing s-Triazine Scaffolds in Modern Chemical Research

The 1,3,5-triazine (B166579), or s-triazine, ring is a privileged scaffold in chemical research, particularly in medicinal chemistry and drug discovery. researchgate.net Its stability in biological environments, coupled with robust and predictable reactivity, makes it an ideal core structure for developing new therapeutic agents. researchgate.net The s-triazine framework is found in numerous compounds exhibiting a wide spectrum of pharmacological activities. nih.gov

Researchers have successfully synthesized and evaluated s-triazine analogs for a variety of biological effects, including:

Anticancer nih.gov

Antiviral

Antimicrobial nih.gov

Anti-inflammatory researchgate.net

Herbicidal and Fungicidal nih.gov

The versatility of the s-triazine scaffold stems from the ability to introduce up to three different substituents at the 2, 4, and 6 positions of the ring. This tri-substitution pattern is a key feature for developing potent and selective molecules, such as PI3K inhibitors for cancer therapy. The introduction of varied substituents allows for the fine-tuning of a compound's physicochemical properties, like aqueous solubility, and its pharmacokinetic profile. This adaptability has made s-triazine a central component in the design of complex molecules for treating multifaceted diseases like Alzheimer's. researchgate.net

Significance of the 4,6-DICHLOROTRIAZIN-2-YL)AMINO Moiety as a Versatile Building Block

The significance of the (4,6-dichlorotriazin-2-yl)amino moiety lies in its role as a highly adaptable building block for chemical synthesis. This versatility is derived from the differential reactivity of the two chlorine atoms on the triazine ring, which are susceptible to nucleophilic substitution. The parent compound for these structures is the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (TCT), commonly known as cyanuric chloride. rsc.org

The chlorine atoms of cyanuric chloride can be replaced sequentially by various nucleophiles (such as amines, alcohols, or thiols) by carefully controlling the reaction temperature. The first chlorine atom is highly reactive and can be substituted at low temperatures (0-5 °C), the second at room temperature (20-30 °C), and the third at elevated temperatures (80-100 °C). This stepwise reactivity allows for the precise and controlled construction of complex, multi-substituted triazine derivatives.

The (4,6-dichlorotriazin-2-yl)amino moiety represents the first step in this sequential substitution, where one chlorine atom of cyanuric chloride has been replaced by an amino group from a parent molecule. The two remaining chlorine atoms are still available for further reactions, making the moiety a bifunctional linker. This reactive handle is the basis for its widespread use in various fields:

Reactive Dyes: In the textile industry, dichlorotriazine groups are incorporated into dye molecules. nih.gov These reactive dyes form covalent bonds with the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups of polyamide fibers, leading to excellent color fastness. nih.govresearchgate.net The high reactivity of the dichlorotriazine group allows for dyeing to occur at lower temperatures, which is more energy-efficient. nih.gov

Bioconjugation: As seen with DTAF, the moiety serves to covalently link functional molecules, like fluorophores, to biological targets such as proteins or cells for analytical and diagnostic purposes. sigmaaldrich.com

Medicinal Chemistry: In drug development, it can act as a scaffold to which different pharmacophores are attached, creating hybrid molecules with enhanced biological activities. rsc.org

Historical Development of Dichlorotriazine Chemistry in Academic Research

The history of dichlorotriazine chemistry is intrinsically linked to the industrialization of chemical synthesis in the 19th and 20th centuries. The journey began with the availability of coal tar, a byproduct of the coking industry, which provided chemists with a rich source of aromatic compounds like aniline. sciencemuseum.org.uk This set the stage for the synthetic dye boom that started in the mid-19th century. sciencemuseum.org.uknih.gov

The key precursor, cyanuric chloride (TCT), was discovered in 1827. However, its potential was not fully realized until the mid-20th century with the invention of reactive dyes. In the 1950s, researchers at Imperial Chemical Industries (ICI) developed the first Procion dyes, which were based on the reaction of dichlorotriazine moieties with textile fibers. This was a revolutionary development in the dyeing industry, as it allowed for the creation of very strong, permanent covalent bonds between the dye and the fabric, resulting in vibrant and long-lasting colors. researchgate.net

This industrial success spurred academic interest in the fundamental chemistry of s-triazines. Researchers began to systematically explore the sequential substitution reactions of cyanuric chloride with a wide array of nucleophiles. rsc.org This foundational research expanded the application of dichlorotriazine derivatives beyond dyes into agrochemicals and pharmaceuticals. The ability to create large libraries of diverse compounds by varying the substituents on the s-triazine ring made it an attractive scaffold for high-throughput screening in drug discovery programs. researchgate.net Over the decades, this has led to the development of numerous s-triazine-based compounds investigated for a wide range of biological activities. nih.gov

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12Cl2N4O5.ClH/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23;/h1-9,30-31H,(H,26,27,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGKHPXUAULWOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Cl3N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68425-77-4, 51306-35-5 (Parent) | |

| Record name | Spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3′,6′-dihydroxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68425-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021811745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066733 | |

| Record name | 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21811-74-5 | |

| Record name | Dichlorotriazinylaminofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21811-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021811745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4,6 Dichlorotriazin 2 Yl Amino Analogues and Derivatives

Strategies for Introducing the 4,6-Dichlorotriazinyl Group

The introduction of the 4,6-dichlorotriazinyl moiety is a foundational step in the synthesis of a diverse range of derivatives. This is typically achieved through reactions involving cyanuric chloride, a versatile and highly reactive precursor.

Nucleophilic Aromatic Substitution of Cyanuric Chloride Derivatives

Nucleophilic aromatic substitution (SNAr) is the cornerstone for functionalizing cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The three chlorine atoms on the triazine ring exhibit different reactivity levels, which can be exploited for stepwise substitution. nih.gov The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C). The second chlorine requires moderate temperatures (room temperature to 40-50 °C), while the substitution of the third chlorine atom demands elevated temperatures. nih.gov This temperature-dependent reactivity allows for the sequential introduction of different nucleophiles, leading to the formation of mono-, di-, and trisubstituted triazine derivatives. nih.govresearchgate.net

The reaction of an amino-functionalized core molecule with cyanuric chloride is a common method to introduce the dichlorotriazinyl group. For instance, the synthesis of 5-((4,6-dichlorotriazin-2-yl)amino)fluorescein (DTAF) involves the reaction of 5-aminofluorescein (B15267) with cyanuric chloride. cymitquimica.comsigmaaldrich.comnih.gov This reaction is typically carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid generated. dtic.mil The high reactivity of the first chlorine atom of cyanuric chloride allows this reaction to proceed under relatively mild conditions.

A variety of nucleophiles, including amines, alcohols, and thiols, can be employed in these substitution reactions. nih.govresearchgate.net The order of reactivity of these nucleophiles towards cyanuric chloride has been studied, with a general trend of alcohols > thiols > amines being observed. nih.gov This preferential reactivity provides another layer of control for the selective synthesis of complex triazine derivatives. scilit.com

Amination Reactions for Incorporating the Triazinylamino Moiety

Amination reactions are fundamental to incorporating the triazinylamino moiety into various molecular scaffolds. These reactions involve the nucleophilic attack of an amine on the electrophilic carbon of the triazine ring, resulting in the displacement of a chlorine atom. beilstein-journals.org The synthesis of a wide array of substituted and fused nitrogenous heterocyclic systems, such as triazoles, pyridazines, and diazepines, often utilizes amination of triazine derivatives. bohrium.com

The reaction conditions for amination can be tailored to control the extent of substitution. For example, reacting a scaffold with an excess of a primary amine at room temperature can lead to the formation of desired amine analogues in good yields. beilstein-journals.org In the context of creating 5-((4,6-dichlorotriazin-2-yl)amino) analogues, a primary amine on a target molecule would react with cyanuric chloride to form the desired dichlorotriazinylamino structure. This initial amination leaves two reactive chlorine atoms for further functionalization.

Controlled Functionalization and Stepwise Substitution Reactions

The ability to control the functionalization of the triazine ring is paramount for creating complex and tailored molecules. This control is achieved through the regioselective and sequential substitution of the chlorine atoms.

Regioselective Functionalization of Triazine Rings

Regioselective functionalization refers to the ability to direct incoming substituents to specific positions on the triazine ring. This is primarily governed by the deactivating effect of the first substituent on the remaining chlorine atoms. scilit.com Once a nucleophile has replaced one chlorine atom, the electron-donating or -withdrawing nature of that substituent influences the reactivity of the other two positions. This electronic effect, coupled with steric hindrance, allows for the selective introduction of a second and third functional group. scilit.comrsc.org

For instance, the introduction of an electron-donating group will generally decrease the reactivity of the remaining chlorine atoms towards further nucleophilic attack. Conversely, an electron-withdrawing group will enhance their reactivity. By carefully selecting the sequence of nucleophiles, chemists can synthesize a specific isomer of a disubstituted or trisubstituted triazine.

Differential Reactivity of Chlorine Atoms for Sequential Derivatization

The differential reactivity of the chlorine atoms in cyanuric chloride is the key to sequential derivatization. scilit.com As mentioned earlier, the substitution of the three chlorine atoms occurs at different temperatures. This allows for a stepwise approach where different nucleophiles can be introduced one at a time by carefully controlling the reaction temperature. nih.gov

This strategy is widely employed in the synthesis of multifunctional triazine derivatives. For example, a novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives were prepared using this stepwise approach. nih.gov The synthesis started with cyanuric chloride, and through sequential reactions with different amines and amino acids at controlled temperatures, the desired products were obtained. This method provides a powerful tool for creating a library of compounds with diverse functionalities attached to the triazine core.

Polymerization-Based Approaches for Triazine Functionalization

Triazine derivatives, including those based on the 5-((4,6-dichlorotriazin-2-yl)amino) structure, can be incorporated into polymers to create materials with unique properties. Polymerization-based approaches offer a way to introduce the triazine moiety into a larger macromolecular structure.

One such method is interfacial polymerization, where a reaction between monomers occurs at the interface of two immiscible liquids. This technique has been used to create acid-resistant nanofiltration membranes by polymerizing polyethyleneimine (PEI) and cyanuric chloride. mdpi.com The resulting triazine-polyamine layer provides enhanced chemical stability. mdpi.com

Another approach involves the synthesis of triazine-based porous organic polymers (POPs). acs.org These materials can be synthesized through a one-step process with high yields, making them suitable for large-scale production. acs.org The triazine units within the polymer network contribute to properties like high surface area and the presence of nitrogen-rich frameworks, which are beneficial for applications such as adsorption. acs.org Furthermore, triazine-based graphdiyne polymers have been synthesized using surface-assisted deprotection–polymerization techniques, demonstrating the versatility of triazine monomers in creating ordered, two-dimensional materials. nih.gov Covalent Triazine Frameworks (CTFs) represent another class of porous polymers where the triazine rings are formed in situ from nitrile-containing monomers, offering high thermal stability and crystallinity. researchgate.net

Interactive Data Table: Reactivity of Nucleophiles with Cyanuric Chloride

| Nucleophile Type | General Reactivity Order | Typical Reaction Conditions for First Substitution |

| Alcohols | 1 | Low temperature (e.g., 0-5 °C) with a base |

| Thiols | 2 | Mild conditions, often at or below room temperature |

| Amines | 3 | Can react at low temperatures, but often controlled for selectivity |

Atom Transfer Radical Polymerization (ATRP) in Synthesizing Triazine-Bearing Copolymers

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.comnih.gov The versatility of ATRP allows for the copolymerization of a wide array of functional monomers, including those bearing the dichlorotriazine group, with common monomers such as styrenes and (meth)acrylates. cmu.edu The presence of the halogenated triazine ring is generally compatible with the radical nature of ATRP.

The general strategy for synthesizing triazine-bearing copolymers via ATRP involves the copolymerization of a triazine-functionalized monomer with a comonomer in the presence of a catalyst system, typically a copper(I) halide complexed with a nitrogen-based ligand, and an alkyl halide initiator. sigmaaldrich.com The controlled nature of ATRP allows for the creation of various copolymer architectures, including random, block, and graft copolymers, each imparting unique properties to the final material. mdpi.com

For instance, a random copolymer can be synthesized by adding both the triazine-functionalized monomer and a comonomer, such as methyl methacrylate (B99206) (MMA), to the polymerization reaction simultaneously. The resulting polymer chains will have a random distribution of both monomer units. Block copolymers can be prepared by the sequential addition of monomers. First, a macroinitiator is formed by polymerizing one monomer, and then the second monomer is added to grow a second block from the active chain end. sigmaaldrich.com

The progress of the polymerization can be monitored by techniques such as ¹H NMR to determine monomer conversion and gel permeation chromatography (GPC) to track the evolution of molecular weight and polydispersity index (PDI). cmu.edu Well-controlled ATRP processes are characterized by a linear increase in molecular weight with monomer conversion and low PDI values, typically below 1.5. mdpi.org

Table 1: Illustrative Conditions for ATRP of a Dichlorotriazine-Functionalized Acrylate Monomer with Methyl Methacrylate (MMA)

| Parameter | Value |

| Monomers | Dichlorotriazine-functionalized acrylate, Methyl Methacrylate (MMA) |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) |

| Catalyst | Copper(I) bromide (CuBr) |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |

| Solvent | Anisole |

| Temperature | 70 °C |

| Monomer to Initiator Ratio | [Monomer]/[EBiB] = 100 |

| Initiator to Catalyst Ratio | [EBiB]/[CuBr] = 1 |

| Catalyst to Ligand Ratio | [CuBr]/[PMDETA] = 1 |

Synthesis of Triazine-Functionalized Monomers

The key to incorporating the 5-((4,6-dichlorotriazin-2-yl)amino) functionality into polymers via ATRP is the synthesis of a suitable polymerizable monomer. mdpi.com This typically involves the reaction of a molecule containing a polymerizable group (like a vinyl or acryloyl group) and a nucleophilic group (such as an amine) with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Cyanuric chloride is a highly reactive precursor where the three chlorine atoms can be substituted sequentially by nucleophiles at different temperatures. This differential reactivity allows for controlled synthesis. The first chlorine is highly reactive and can be substituted at temperatures around 0-5 °C, the second at room temperature, and the third at elevated temperatures.

A common strategy for synthesizing a dichlorotriazine-functionalized monomer is to react cyanuric chloride with an amino-functionalized monomer, such as 2-aminoethyl methacrylate, in a 1:1 molar ratio. The reaction is typically carried out in a suitable solvent system, such as acetone/water or tetrahydrofuran, at a low temperature (0-5 °C) to ensure monosubstitution. A base, like sodium carbonate, is added to neutralize the hydrochloric acid byproduct. uctm.edu

Following the reaction, the desired monomer, for example, 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethyl methacrylate, can be isolated and purified using standard techniques like crystallization or column chromatography. The structure and purity of the synthesized monomer are then confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Synthesis and Properties of a Representative Dichlorotriazine-Functionalized Monomer

| Compound Name | 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethyl methacrylate |

| Synonym | DCT-AEMA |

| Molecular Formula | C₉H₉Cl₂N₄O₂ |

| Molecular Weight | 292.11 g/mol |

| Appearance | White crystalline solid |

| Synthetic Precursors | Cyanuric chloride, 2-Aminoethyl methacrylate hydrochloride, Sodium carbonate |

| Reaction Solvent | Acetone/Water |

| Reaction Temperature | 0-5 °C |

Chemical Reactivity and Mechanistic Studies of 5 4,6 Dichlorotriazin 2 Yl Amino Moieties

Nucleophilic Aromatic Substitution Mechanisms

The primary mechanism governing the reactivity of the 5-((4,6-dichlorotriazin-2-yl)amino) moiety is nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the electron-deficient triazine ring, leading to the displacement of one of the chloride ions, which are good leaving groups. masterorganicchemistry.com The triazine ring is rendered electrophilic by the presence of the electron-withdrawing nitrogen atoms, facilitating the attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This process typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the SNAr reaction of dichlorotriazine derivatives are a critical factor in their application. Studies on similar systems, such as the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols, reveal that the reaction proceeds via an addition-elimination mechanism where the nucleophilic attack is the rate-determining step. researchgate.net The reaction rates are influenced by the concentration of the reactants and the pH of the medium. researchgate.net For instance, kinetic profiles can show a rapid initial reaction followed by a slower phase, suggesting a multi-step process. researchgate.net

Thermodynamically, the SNAr reaction is generally favorable due to the formation of a stable product and the departure of a good leaving group like chloride. The presence of electron-withdrawing groups on the aromatic ring, such as the nitrogen atoms in the triazine ring, not only activates the ring for nucleophilic attack but also stabilizes the negatively charged intermediate, making the reaction more favorable. wikipedia.orgmasterorganicchemistry.com

Influence of Nucleophile Nature (Amines, Thiols, Hydroxyls) on Reactivity

The reactivity of the 5-((4,6-dichlorotriazin-2-yl)amino) moiety is significantly influenced by the nature of the attacking nucleophile. Dichlorotriazines are known to react with a variety of nucleophiles, including amines, thiols, and hydroxyl groups. sigmaaldrich.comresearchgate.netresearchgate.netnih.gov

Amines: DTAF readily reacts with amino groups, particularly the N-terminal amino acids of proteins, at neutral pH. sigmaaldrich.com This makes it a useful reagent for labeling proteins. sigmaaldrich.com

Thiols: Thiol groups, such as those found in cysteine residues, are also potent nucleophiles that can react with dichlorotriazines. aatbio.comresearchgate.net Kinetic studies on the reaction of dichlorotetrazine with biothiols have shown that the sulfhydryl group is the primary site of reaction. researchgate.net

Hydroxyls: Under more alkaline conditions (pH above 9), the reactivity of DTAF expands to include hydroxyl groups, allowing it to label polysaccharides and other alcohols. aatbio.com

The relative reactivity of these nucleophiles generally follows the order of their nucleophilicity, which can be influenced by factors such as basicity and polarizability.

Solvent and pH Effects on Reaction Pathways

The reaction environment, specifically the solvent and pH, plays a crucial role in the reaction pathways of dichlorotriazine derivatives. epa.gov The rate and selectivity of the nucleophilic aromatic substitution can be modulated by these factors.

pH: The pH of the reaction medium is a critical parameter. For example, the reaction of DTAF with amino groups is efficient at neutral pH, while its reactivity towards hydroxyl groups is enhanced at a pH above 9. sigmaaldrich.comaatbio.comresearchgate.net This pH-dependent reactivity can be exploited for selective labeling of different functional groups. researchgate.net

Solvent: The choice of solvent can influence the solubility of the reactants and stabilize the transition states and intermediates of the SNAr reaction. researchgate.net Polar aprotic solvents are often employed in these reactions. For instance, DTAF is soluble in methanol. sigmaaldrich.comsigmaaldrich.com The use of different solvents can lead to solvatochromic shifts, affecting the spectral properties of the resulting labeled molecules. researchgate.net

Selectivity in Multi-Functional Systems

A key advantage of using 5-((4,6-dichlorotriazin-2-yl)amino) moieties is the ability to achieve selectivity in complex biological systems containing multiple potential nucleophiles.

Orthogonal Reactivity in Bioconjugation Strategies

The concept of bioorthogonal chemistry, where reactions occur in a biological environment without interfering with native biochemical processes, is central to the application of dichlorotriazines. nih.govnih.gov The reactivity of the dichlorotriazine group can be tuned to be "orthogonal" to other chemical transformations, allowing for the simultaneous labeling of multiple targets within a single system. researchgate.netnih.gov This is achieved by exploiting the distinct reactivity profiles of different chemical groups under specific reaction conditions. For instance, the dichlorotriazine-based modification can be used alongside other bioorthogonal reactions, such as azide-alkyne cycloadditions, for multi-parameter imaging. nih.gov

Preferential Reactivity with Specific Amino Acid Residues in Proteins

In the context of protein modification, dichlorotriazines exhibit preferential reactivity towards certain amino acid residues. nih.gov While they can react with several nucleophilic residues, studies have shown that they preferentially react with lysines. researchgate.net However, the reactivity is not limited to lysine (B10760008) and can also include other residues like cysteine. aatbio.com The relative reactivity towards different amino acid side chains generally follows an order such as Cys > Met > Trp > Tyr > Phe > His > Lys. nih.gov It is important to note that the accessibility of the residue on the protein surface also plays a significant role in determining the site of modification. The preferential reactivity of glycine (B1666218) residues has also been noted in free radical reactions of amino acid derivatives, though this is a different reaction mechanism. rsc.org

Chemical Stability and Transformation Pathways

The utility of 5-((4,6-dichlorotriazin-2-yl)amino) derivatives is intrinsically linked to the chemical stability of the triazine core and the selective reactivity of its chloro substituents. Understanding the factors that govern these aspects is crucial for designing synthetic routes and predicting the behavior of these compounds in various chemical environments.

The dichlorotriazine core is susceptible to hydrolysis, a reaction that competes with the desired nucleophilic substitution. This hydrolysis involves the replacement of the chlorine atoms with hydroxyl groups, leading to the formation of less reactive or undesired byproducts. The rate of this hydrolytic degradation is significantly influenced by factors such as pH and temperature.

In the context of dichlorotriazine reactive dyes, the hydrolysis reaction is more pronounced under alkaline conditions (high pH) and at elevated temperatures. At a neutral pH, a fluorescein (B123965) derivative bearing the 5-((4,6-dichlorotriazin-2-yl)amino) moiety is noted to react with amino groups of proteins. documentsdelivered.com However, to achieve reactions with less nucleophilic groups like polysaccharides, a pH above 9 is often required. researchgate.net This elevated pH also increases the rate of hydrolysis, where hydroxide (B78521) ions act as nucleophiles, competing with the intended substrate. libretexts.org

Table 1: Factors Influencing the Hydrolytic Stability of Dichlorotriazine Cores

| Factor | Effect on Hydrolysis Rate | General Observations |

| pH | Increases with increasing pH | Alkaline conditions favor the formation of hydroxide ions, which are strong nucleophiles that compete with the desired reacting species. libretexts.orgsigmaaldrich.com |

| Temperature | Increases with increasing temperature | Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed at a faster rate. libretexts.org |

The two chlorine atoms on the triazine ring of 5-((4,6-dichlorotriazin-2-yl)amino) compounds are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential introduction of various functional groups, making these compounds valuable synthons. The substitution of the first chlorine atom is generally facile and can be achieved under mild conditions. However, the introduction of the first nucleophile influences the reactivity of the second chlorine atom. The electron-donating nature of the first substituent generally decreases the electrophilicity of the triazine ring, making the second substitution more challenging and often requiring more forcing reaction conditions, such as higher temperatures. mdpi.com

A wide range of nucleophiles can be employed to displace the chlorine atoms. These include:

Amines: Primary and secondary amines readily react with the dichlorotriazine core to form mono- or disubstituted aminotriazines. tubitak.gov.trnih.govresearchgate.net The reaction with amines is a cornerstone in the synthesis of many commercial dyes and other functional molecules.

Alcohols and Phenols: Alcohols and phenols can react to form the corresponding ether derivatives. These reactions often require basic conditions to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile. thsci.comnih.govresearchgate.net

Thiols: Thiols are excellent nucleophiles and react efficiently with the dichlorotriazine ring to yield thioether derivatives. dntb.gov.ua The high nucleophilicity of the thiolate anion allows for reaction under relatively mild conditions.

The sequential and selective substitution of the two chlorine atoms allows for the construction of complex, multifunctional molecules. For example, by carefully controlling the reaction conditions and the stoichiometry of the nucleophiles, it is possible to synthesize unsymmetrically disubstituted triazines. This stepwise approach is fundamental to creating a diverse range of derivatives from a single 5-((4,6-dichlorotriazin-2-yl)amino) precursor.

Table 2: Common Nucleophiles for Derivatization of the Dichlorotriazine Core

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | General Reactivity |

| Amines | Primary/Secondary Amines | Amino | Highly reactive, often used for the first substitution. tubitak.gov.trnih.govresearchgate.net |

| Alcohols/Phenols | Alcohols, Phenols | Alkoxy/Aryloxy | Requires basic conditions to form the more reactive alkoxide/phenoxide. thsci.comnih.govresearchgate.net |

| Thiols | Thiols | Thioether | Excellent nucleophiles, react readily with the triazine ring. dntb.gov.ua |

Advanced Spectroscopic and Analytical Methodologies for Elucidating the Chemistry of 5 4,6 Dichlorotriazin 2 Yl Amino Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including derivatives of 5-((4,6-dichlorotriazin-2-yl)amino). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR and Carbon (¹³C) NMR for Characterization of Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the derivatives of 5-((4,6-dichlorotriazin-2-yl)amino). The chemical shifts (δ), measured in parts per million (ppm), of the hydrogen and carbon nuclei are highly sensitive to their local electronic environment, offering insights into the molecular structure.

For instance, in derivatives of dichlorotriazine, the protons on the aromatic and heterocyclic rings, as well as those on substituent groups, will exhibit characteristic chemical shifts. Similarly, ¹³C NMR provides information on all carbon atoms within the molecule, including the carbons of the triazine ring, which are particularly informative. While specific data for the parent compound is scarce in public literature, analysis of related structures provides valuable reference points. For example, in various heterocyclic compounds, protons attached to or near the triazine ring will have distinct signals. rsc.org The chemical shifts are influenced by the substitution pattern on the triazine ring and the nature of the amino-linking group. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Dichlorotriazine Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (δ) Range (ppm) |

| ¹H | Aromatic Protons | 6.5 - 8.5 |

| NH Proton | 8.5 - 9.5 (often broad) | |

| Aliphatic Protons (on substituents) | 1.0 - 4.5 | |

| ¹³C | Triazine Ring Carbons | 160 - 175 |

| Aromatic Carbons | 110 - 150 | |

| Aliphatic Carbons (on substituents) | 10 - 60 |

Note: These are general ranges and can vary based on the specific derivative and solvent used. rsc.orgrsc.org

Two-Dimensional NMR Techniques for Complex Structures

For more complex derivatives of 5-((4,6-dichlorotriazin-2-yl)amino), one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between different parts of the molecule. slideshare.net

Common 2D NMR experiments include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of C-H bonds.

These 2D NMR methods are particularly powerful for confirming the site of substitution on the triazine ring and for determining the conformation of complex derivatives. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules, often providing complementary information. acs.org

Vibrational Spectroscopic Signatures of Triazine Rings

The triazine ring has a set of characteristic vibrational modes that can be observed in both IR and Raman spectra. These vibrations include ring stretching, ring breathing, and various bending modes. acs.orgcapes.gov.br

The C-Cl stretching vibration in dichlorotriazine derivatives is a key diagnostic peak, typically appearing in the IR spectrum. researchgate.net Raman spectroscopy is particularly useful for observing the symmetric vibrations of the triazine ring, which may be weak or absent in the IR spectrum. acs.orgresearchgate.net

Table 2: Key Vibrational Frequencies for Dichlorotriazine Derivatives

| Vibrational Mode | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) |

| N-H Stretching | IR | 3300 - 3500 (broad) |

| C-H Stretching (Aromatic) | IR | 3000 - 3100 |

| C=N Stretching (Triazine Ring) | IR, Raman | 1500 - 1600 |

| Triazine Ring Breathing | Raman | 800 - 1000 |

| C-Cl Stretching | IR | 750 - 850 |

Note: These are approximate ranges and can be influenced by the molecular structure and physical state of the sample. acs.orgresearchgate.net

Monitoring Reaction Progress via IR Spectroscopy

IR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. youtube.com In the case of reactions involving 5-((4,6-dichlorotriazin-2-yl)amino) systems, the disappearance of reactant peaks and the appearance of product peaks can be tracked.

For example, during the substitution of one of the chlorine atoms on the triazine ring with a nucleophile, IR spectroscopy can be used to monitor the decrease in the intensity of the C-Cl stretching band. researchgate.net Concurrently, new peaks corresponding to the functional groups of the incoming nucleophile will appear in the spectrum, providing a clear indication that the reaction is proceeding. researchgate.netscienceworldjournal.org This makes IR spectroscopy a valuable technique for reaction optimization and kinetic studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Techniques

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. Fluorescence spectroscopy, on the other hand, measures the light emitted from a molecule after it has been excited by absorbing light.

Derivatives of 5-((4,6-dichlorotriazin-2-yl)amino), especially those containing chromophoric groups, exhibit characteristic UV-Vis absorption spectra. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of auxochromic groups. scienceworldjournal.org

A notable example is 5-((4,6-dichlorotriazin-2-yl)amino)fluorescein (DTAF), a widely used fluorescent probe. nih.govepa.govcymitquimica.comproviscocs.com The fluorescein (B123965) moiety is a strong chromophore and fluorophore. The dichlorotriazine group allows for covalent attachment to biomolecules. The UV-Vis and fluorescence properties of DTAF are well-characterized.

Table 3: Photophysical Properties of 5-((4,6-dichlorotriazin-2-yl)amino)fluorescein (DTAF)

| Parameter | Value |

| UV-Vis Absorption Maximum (λex) | ~495 nm |

| Fluorescence Emission Maximum (λem) | ~516 nm |

Data obtained for the hydrochloride salt of DTAF. sigmaaldrich.com

The significant Stokes shift (the difference between the excitation and emission maxima) and high fluorescence quantum yield make DTAF and similar derivatives valuable tools in various biochemical and cell-based assays. nih.govresearchgate.netnih.gov The absorption and emission spectra of these compounds are influenced by factors such as solvent polarity and pH. researchgate.net

Absorbance and Emission Characteristics of Triazine-Fluorescein Conjugates (DTAF)

5-((4,6-dichlorotriazin-2-yl)amino)fluorescein (DTAF) is a reactive dye that serves as a valuable tool for labeling proteins and other biomolecules. thermofisher.comnih.gov The dichlorotriazine moiety readily reacts with primary amines, thiols, and even hydroxyl groups under appropriate pH conditions, forming stable covalent bonds. aatbio.com This reactivity makes DTAF a versatile fluorescent probe.

The spectral properties of DTAF are nearly identical to those of another common fluorescein derivative, fluorescein isothiocyanate (FITC). nih.gov However, DTAF offers advantages in terms of cost, purity, and stability. nih.gov Notably, when conjugating fluorescein to streptavidin, DTAF is preferred over FITC because the fluorescence of FITC is significantly quenched upon binding to streptavidin, a phenomenon not observed with DTAF or with antibody conjugations. jacksonimmuno.com

The absorbance and emission maxima of DTAF are key parameters for its detection and application in fluorescence-based assays. These values are crucial for selecting appropriate excitation sources and emission filters in fluorescence microscopy and spectroscopy.

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorbance (λmax) | 492 nm | thermofisher.comjacksonimmuno.com |

| Maximum Emission (λem) | 516 nm | thermofisher.com |

Fluorescence Correlation Spectroscopy (FCS) for Probing Molecular Dynamics

Fluorescence Correlation Spectroscopy (FCS) is a powerful, minimally invasive technique that provides insights into the dynamics of fluorescently labeled molecules at the single-molecule level. nih.govnih.gov By analyzing the fluctuations in fluorescence intensity as molecules diffuse through a tiny, focused laser beam, FCS can determine various parameters, including diffusion coefficients, hydrodynamic radii, and concentrations. nih.govwikipedia.org

In the context of 5-((4,6-dichlorotriazin-2-yl)amino) systems, FCS can be employed to study the mobility and interactions of DTAF-labeled molecules in solution and in living cells. nih.gov This technique is particularly valuable for understanding the behavior of these conjugates in complex biological environments. nih.govresearchgate.net The analysis of the autocorrelation function of the fluorescence fluctuations yields quantitative data on molecular dynamics over a wide range of timescales. nih.govresearchgate.net Advanced variations of FCS, such as dual-color cross-correlation spectroscopy, can be used to study specific molecular interactions, such as the binding of a DTAF-labeled ligand to its receptor. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of 5-((4,6-dichlorotriazin-2-yl)amino) derivatives, providing precise information about their molecular weight and structural integrity.

MALDI-TOF Mass Spectrometry for Polymeric and Bioconjugated Systems

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like polymers and bioconjugates. sigmaaldrich.comrsc.org It allows for the determination of molecular weight distributions, the identification of repeating units, and the confirmation of end-group functionalities. sigmaaldrich.comnih.gov

For polymeric systems incorporating the dichlorotriazine moiety, MALDI-TOF MS can verify the success of polymerization and any subsequent modification reactions. sigmaaldrich.comnih.gov In the analysis of DTAF-bioconjugates, such as labeled proteins, MALDI-TOF MS can confirm the covalent attachment of the dye and determine the degree of labeling. nih.govresearchgate.net The choice of matrix and cationizing agent are critical experimental parameters that need to be optimized for different types of polymers and bioconjugates to achieve efficient ionization and high-quality spectra. nih.govnih.gov

| Application of MALDI-TOF MS | Information Obtained | Reference |

|---|---|---|

| Polymer Characterization | Molecular weight distribution, repeat unit mass, end-group analysis | sigmaaldrich.comrsc.orgnih.govmdpi.com |

| Bioconjugate Analysis | Confirmation of conjugation, determination of labeling degree | nih.govnih.govresearchgate.net |

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. youtube.com This capability is crucial for confirming the identity of novel 5-((4,6-dichlorotriazin-2-yl)amino) derivatives and for distinguishing between compounds with very similar molecular weights. When coupled with liquid chromatography (LC), HR-MS becomes a powerful tool for the analysis of complex mixtures, allowing for the separation and identification of individual components. nih.govnih.gov For chlorinated compounds like the dichlorotriazine derivatives, specialized LC-ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) methods can be developed for sensitive and species-independent quantification. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) for Supramolecular Assemblies

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. scispace.comresearchgate.netfrontiersin.org This technique is particularly valuable for the structural elucidation of complex supramolecular assemblies, which are often composed of multiple subunits held together by non-covalent interactions. scispace.comresearchgate.netnih.gov

For systems involving 5-((4,6-dichlorotriazin-2-yl)amino) building blocks that self-assemble into larger structures, IM-MS can provide insights into the size and shape of the resulting assemblies and can help to distinguish between different isomeric or conformational states. researchgate.netnih.gov The ability to separate and analyze distinct self-assembled products and even reaction intermediates makes IM-MS a powerful tool for understanding the pathways of supramolecular self-assembly. frontiersin.org

Chromatographic Separations in Conjunction with Spectroscopic Detection

Chromatographic techniques are essential for the purification and analysis of 5-((4,6-dichlorotriazin-2-yl)amino) compounds and their conjugates. mdpi.com High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components in a mixture with high resolution. nih.gov When coupled with spectroscopic detectors, such as a UV-Vis absorbance or fluorescence detector, HPLC allows for the quantification and isolation of specific compounds. nih.govdntb.gov.ua For instance, reversed-phase HPLC can be used to separate geometric isomers of related compounds, which can then be characterized by other spectroscopic techniques like NMR and MS. nih.gov The hyphenation of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform, combining the separation power of LC with the sensitive and specific detection capabilities of MS, which is invaluable for the comprehensive analysis of complex reaction mixtures and biological samples containing dichlorotriazine derivatives. nih.govmdpi.com

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the molecular identification power of mass spectrometry. It is particularly vital for the analysis of dichlorotriazine-based compounds, such as reactive dyes, and their various forms in solution. epa.gov The technique allows for the separation, identification, and quantification of the parent compound, its isomers, and any hydrolysis or reaction by-products, which is essential for process optimization and quality control in industrial applications like textile dyeing. researchgate.netbohrium.com

Research Findings:

The analysis of reactive dyes and their hydrolysis products is crucial for optimizing the dyeing process. bohrium.com Dichlorotriazine dyes, for instance, are known to undergo hydrolysis, which affects their fixation efficiency. researchgate.net LC-MS methods have been developed to study this hydrolysis mechanism in detail. researchgate.netresearchgate.net

A significant challenge in the analysis of these compounds, which are often sulfonated and highly polar, is their retention and separation on traditional reversed-phase (C18) columns. researchgate.net Historically, this required the use of ion-pairing agents, which are often incompatible with electrospray ionization (ESI), a common ionization source in MS, as they can cause signal suppression. researchgate.net To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a robust alternative. HILIC allows for the separation of highly polar compounds without the need for ion-pairing agents, enabling a more effective coupling with MS detection. bohrium.com

In a typical HILIC-MS setup, an amide-based column is used with a gradient elution of a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) formate. bohrium.com Detection is often performed using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, in negative ion mode (ESI-), which is well-suited for detecting the anionic sulfonate groups common in reactive dyes. bohrium.com This setup can successfully separate and identify the active dye, its isomers, and its monohydrolyzed and dihydroxylyzed forms. bohrium.comresearchgate.net

The data below summarizes typical conditions used in the LC-MS analysis of triazine-based reactive dyes.

Table 1: Example of LC-MS Parameters for Reactive Dye Analysis

| Parameter | Condition | Source |

|---|---|---|

| LC System | Agilent Technologies 1260 HPLC | bohrium.com |

| Column | ACQUITY UPLC BEH Amide HILIC, 1.7 µm, 2.1 x 100 mm | bohrium.com |

| Mobile Phase A | 95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate (pH 3) | bohrium.com |

| Mobile Phase B | 30:70 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate (pH 3) | bohrium.com |

| Gradient | Time-based gradient from A to B | bohrium.com |

| MS System | Agilent 6530 Q-TOF Mass Spectrometer | bohrium.com |

| Ionization | Electrospray Ionization (ESI), Negative Mode | bohrium.com |

| Analysis | Identification of dye isomers and hydrolysis products | bohrium.com |

This table is a representative example compiled from methodologies used for closely related compounds.

Gel Permeation Chromatography (GPC) for Polymer Characterization

When the 5-((4,6-dichlorotriazin-2-yl)amino) moiety is incorporated into a polymer, either as a functional group on an existing backbone or as part of a monomer unit in a polymerization reaction, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes the primary tool for characterization. GPC separates molecules based on their hydrodynamic volume in solution, providing critical information on the molecular weight distribution of the polymer. lcms.cz This includes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are fundamental properties that dictate the polymer's physical and mechanical behavior. lcms.cznih.gov

Research Findings:

The characterization of polymers with strongly interacting or charged functional groups, such as the amine and triazine groups, presents unique challenges for GPC analysis. nih.govpolymer.co.kr These polar groups can adsorb to the stationary phase of the GPC column, leading to distorted chromatograms, delayed elution times, and consequently, inaccurate molecular weight calculations. polymer.co.kr

To suppress these unwanted interactions, the mobile phase (eluent) must be carefully chosen. For many polar polymers, organic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) containing a salt, such as lithium bromide (LiBr), are used. polymer.co.kr The salt increases the ionic strength of the eluent, which shields the charges on the polymer and the column packing material, thus preventing adsorption and allowing for a true size-based separation. polymer.co.kr For water-soluble polymers, aqueous buffers containing salts like sodium nitrate (B79036) (NaNO₃) are employed to control ionic strength. polymer.co.kr

The data obtained from GPC, typically using a refractive index (RI) detector, allows for the construction of a molecular weight distribution curve. This distribution is a critical quality attribute, as a polymer with a higher or lower molecular weight than intended may not perform as expected in its final application. lcms.cz For instance, GPC has been used to characterize the backbone chain lengths of complex polymer networks, demonstrating how monomer concentration can influence the final molecular weight distribution of the product. nih.gov

The following table presents typical GPC conditions for the analysis of functional polymers, which would be applicable to polymers containing the dichlorotriazinylamino group.

Table 2: General GPC Parameters for Functional Polymer Analysis

| Parameter | Condition | Source |

|---|---|---|

| Columns | PLgel MIXED-B or PL aquagel-OH series | lcms.cz |

| Eluent (Organic) | Dimethylacetamide (DMAc) + 0.5% LiBr | lcms.cz |

| Eluent (Aqueous) | Aqueous Buffer (e.g., 0.5 M NaNO₃) | lcms.cz |

| Flow Rate | 1.0 mL/min | lcms.cz |

| Detector | Refractive Index (RI) | lcms.czresearchgate.net |

| Calibration | Polymer standards (e.g., Pullulan for aqueous, Polystyrene for organic) | lcms.cz |

| Analysis | Determination of Mn, Mw, and Polydispersity Index (PDI) | nih.gov |

This table summarizes common conditions for analyzing polymers with interactive functional groups.

Strategic Applications in Organic Synthesis and Functionalization

Utilization as Coupling Reagents and Activating Agents

The 1,3,5-triazine (B166579) ring system, particularly when substituted with leaving groups like chlorine, serves as an effective activating platform for various coupling reactions. The electron-withdrawing character of the triazine ring enhances the reactivity of the chlorine atoms toward nucleophilic substitution.

Triazine-based reagents are well-established in facilitating the formation of amide and ester bonds. uniurb.it Derivatives like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are used to activate carboxylic acids. uniurb.it This activation proceeds via the formation of a reactive triazinyl ester. The subsequent introduction of an amine or alcohol results in a nucleophilic acyl substitution, yielding the corresponding amide or ester with high efficiency. The stability of the byproducts, such as N-methylmorpholine and the hydroxytriazine derivative, drives the reaction to completion. While DTAF itself is primarily used as a labeling agent, the underlying chemistry of its dichlorotriazine group is analogous to these dedicated coupling reagents.

The principles of triazine-mediated amidation are directly applicable to the intricate process of peptide synthesis. uniurb.it Coupling reagents are essential for forming the peptide bond between the carboxyl group of one amino acid and the amino group of another. uniurb.it Triazine-based activating agents offer an alternative to more common carbodiimide (B86325) or phosphonium/uronium salt reagents. uniurb.it They are effective in both solid-phase and solution-phase peptide synthesis. In fragment condensation, where pre-synthesized peptide segments are linked, these reagents must facilitate bond formation with minimal racemization of the chiral amino acid residues, a critical factor that triazine-based reagents can help control. uniurb.it

Role as Linkers in Bioconjugation Chemistry

Bioconjugation relies on the ability to covalently link a molecule of interest, such as a fluorescent tag, to a biomolecule. The dichlorotriazine group is particularly well-suited for this purpose due to its reactivity with common nucleophilic functional groups found in biomolecules under mild aqueous conditions.

The dichlorotriazine moiety of DTAF is an electrophilic group that readily reacts with nucleophiles on biomolecules to form stable, covalent bonds. nih.govsigmaaldrich.com It is particularly effective for labeling proteins, as it reacts with the primary amino groups of lysine (B10760008) residues and the N-terminal amino acid of the protein chain at a neutral pH. nih.govsigmaaldrich.com The reaction involves the sequential displacement of the two chlorine atoms, allowing for a stable linkage. This reactivity has been exploited to label various biological targets, including yeast cells for adhesion studies and bacteria like Vibrio spp. sigmaaldrich.com Furthermore, DTAF has been used to fluorescently label cranberry proanthocyanidins (B150500) (PACs), a class of polysaccharides, to study their biological interactions with pathogenic bacteria. researchgate.net The principle also extends to nucleic acids, where amino-modified oligonucleotides can be targeted for labeling.

Table 1: Research Applications of DTAF in Biomolecule Labeling

| Target Biomolecule | Organism/System | Research Purpose | Citation |

| Proteins | General | Labeling N-terminal amino acids and lysine residues | sigmaaldrich.com |

| Yeast Cells | Sea Bass Larvae | Study of adhesion to the digestive tract | sigmaaldrich.com |

| Bacteria | Vibrio spp. | General bacterial labeling | sigmaaldrich.com |

| Proanthocyanidins (PACs) | E. coli (ExPEC) | Understanding interactions with pathogenic bacteria | researchgate.net |

| Carbohydrate-binding proteins | In vitro | Selective affinity labeling | nih.gov |

The reaction of DTAF with free amino acids and peptides is a fundamental application of its bioconjugation chemistry. nih.govnih.gov This derivatization converts the non-fluorescent amino acids into fluorescent adducts that can be easily detected and quantified using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. youtube.com The covalent nature of the bond ensures the stability of the labeled product throughout the analytical process. nih.gov This method is sensitive, allowing for the analysis of very small quantities of material, and is applicable to both primary and secondary amino acids. nih.gov

5-((4,6-dichlorotriazin-2-yl)amino)fluorescein is itself a fluorescent probe, designed to impart fluorescence upon a target molecule. sigmaaldrich.comnih.gov Its utility lies in its reactive dichlorotriazine handle, which allows chemists to covalently attach the bright, photostable fluorescein (B123965) dye to otherwise non-fluorescent molecules. researchgate.netnih.gov The synthesis of DTAF-PAC is a prime example, where the probe is used to create a new, larger fluorescent tag to investigate the biological activity of polysaccharides. researchgate.net The spectral properties of DTAF are characteristic of fluorescein, with an excitation maximum around 495 nm and an emission maximum around 516 nm, making it compatible with standard fluorescence microscopy and detection systems. sigmaaldrich.com

Table 2: Properties of 5-((4,6-dichlorotriazin-2-yl)amino)fluorescein hydrochloride (DTAF)

| Property | Value | Citation |

| Synonyms | DTAF, 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride | nih.govcymitquimica.comsigmaaldrich.com |

| CAS Number | 21811-74-5 | sigmaaldrich.comepa.govproviscocs.com |

| Molecular Formula | C₂₃H₁₃Cl₃N₄O₅ | epa.gov |

| Molecular Weight | 531.73 g/mol | cymitquimica.comepa.govproviscocs.com |

| Appearance | Yellow to orange powder | sigmaaldrich.com |

| Fluorescence λex | ~495 nm | sigmaaldrich.com |

| Fluorescence λem | ~516 nm | sigmaaldrich.com |

| Purity | ≥90% (HPLC) | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Methanol: 20 mg/mL | sigmaaldrich.com |

Development of Diverse Organic Molecules

The strategic application of 5-((4,6-dichlorotriazin-2-yl)amino)fluorescein, commonly known as DTAF, is pivotal in the development of diverse organic molecules. The compound uniquely merges the bright fluorescence of the fluorescein core with the high reactivity of the dichlorotriazine group. The triazine ring, with its two chlorine atoms, is susceptible to nucleophilic displacement, allowing it to form stable, covalent bonds with various nucleophiles. lu.seblogspot.com This dual functionality makes it an exceptional tool for organic synthesis and functionalization.

Synthesis of Reactive Dyes Incorporating Dichlorotriazine

The dichlorotriazine moiety is a cornerstone in the field of reactive dyes, which are widely used in the textile industry for their ability to form strong covalent bonds with fibers like cotton and wool. lu.seuctm.edu This bonding results in excellent color fastness and vibrant shades. uctm.edu The compound 5-((4,6-dichlorotriazin-2-yl)amino)fluorescein is itself a potent fluorescent reactive dye.

The synthesis strategy leverages the inherent reactivity of the dichlorotriazine group. This group acts as a highly efficient "reactive handle." When DTAF is applied to a substrate containing nucleophilic functional groups, such as the hydroxyl groups in cellulose (B213188) or the amino groups in wool, a substitution reaction occurs. One or both of the chlorine atoms on the triazine ring are displaced by the nucleophile on the substrate, forming a stable ether or amine linkage, respectively. This process covalently anchors the fluorescent chromophore (the fluorescein part) to the material.

The reactivity of these dyes is pH-dependent, with the reaction proceeding most efficiently under alkaline conditions which facilitate the deprotonation of the nucleophilic groups on the substrate, enhancing their reactivity towards the electron-deficient carbon atoms of the triazine ring. blogspot.com While traditional dichlorotriazine dyes are used for creating a wide color palette on textiles, the incorporation of a fluorescein core in DTAF produces a dye that is not only colored but intensely fluorescent, making it valuable for applications where fluorescence is a desired property. uctm.edumjbas.com

Creation of Functionalized Small Molecules for Specific Research Purposes

Beyond its role as a dye, the dichlorotriazine group in DTAF serves as a powerful tool for creating functionalized small molecules for a multitude of research applications. The principle remains the same: the reactive chlorine atoms on the triazine ring are used to covalently label other molecules of interest. This process transforms the target molecule into a fluorescent probe that can be tracked and visualized.

DTAF is particularly effective for labeling molecules containing primary and secondary amino groups, such as proteins, peptides, and certain polysaccharides. sigmaaldrich.comsigmaaldrich.com The reaction is efficient and forms a stable covalent bond, ensuring the fluorescent tag remains attached to its target during experimental procedures. This has enabled researchers to study the behavior, location, and interactions of various biomolecules in situ.

Key research applications stemming from DTAF-mediated functionalization include:

Studying Microbial Adhesion: Researchers have used DTAF to label yeast cells and bacteria. sigmaaldrich.comsigmaaldrich.com The resulting fluorescent microorganisms can be monitored to study their adhesion to surfaces, such as the digestive tracts of marine larvae, providing insights into host-pathogen interactions and microbial ecology. sigmaaldrich.comsigmaaldrich.com

Tracing Biomolecule Interactions: In one study, cranberry proanthocyanidins (PACs) were fluorescently labeled with DTAF. nih.gov This allowed scientists to observe the agglutination of pathogenic E. coli by the labeled PACs under a fluorescence microscope, helping to elucidate the mechanism by which these compounds may help prevent infections. nih.gov

Investigating Polymer Behavior: DTAF has been used to covalently label xanthan gum to study its gelatin behavior. sigmaaldrich.com

This ability to create bespoke fluorescent probes from non-fluorescent molecules of interest makes DTAF a versatile tool in biochemistry, microbiology, and materials science. nih.govnih.gov

Data Tables

Table 1: Spectral Properties of 5-((4,6-dichlorotriazin-2-yl)amino)fluorescein (DTAF)

| Property | Wavelength |

|---|---|

| Excitation Maximum (λex) | ~495 nm sigmaaldrich.com |

Table 2: Examples of DTAF in the Functionalization of Molecules for Research

| Target Molecule | Research Purpose | Reference |

|---|---|---|

| Yeast Cells | Study of adhesion to the digestive tract of sea bass larvae. | sigmaaldrich.comsigmaaldrich.com |

| Vibrio spp. (Bacteria) | General bacterial labeling for visualization. | sigmaaldrich.comsigmaaldrich.com |

| Cranberry Proanthocyanidins (PACs) | To trace the interaction and agglutination of E. coli. | nih.gov |

| Xanthan Gum | To study the gelatin behavior of the polymer. | sigmaaldrich.com |

Integration into Polymer and Materials Science Architectures

Functionalization of Polymeric Materials

The dichlorotriazine group is a powerful tool for the post-polymerization modification of materials containing nucleophilic groups, such as hydroxyl (–OH) or amino (–NH₂) functions. The stepwise substitution of the chlorine atoms under controlled conditions enables the covalent attachment of the triazine moiety onto polymer backbones, thereby imparting new properties to the base material.

The introduction of triazine moieties onto polymer backbones is a well-established strategy for modifying the surface or bulk properties of materials. The dichlorotriazine group acts as a highly efficient anchor. A prominent example of this is the use of 5-((4,6-dichlorotriazin-2-yl)amino)fluorescein hydrochloride (DTAF), a derivative where a fluorescein (B123965) molecule is attached to the dichlorotriazine core. sigmaaldrich.comsigmaaldrich.comcymitquimica.com This compound is widely employed as a fluorescent labeling agent for proteins and polysaccharides. sigmaaldrich.com

In a typical reaction, DTAF is reacted with a polymer containing amino or hydroxyl groups at a neutral or slightly alkaline pH. sigmaaldrich.comresearchgate.net One of the chlorine atoms on the triazine ring undergoes a nucleophilic substitution reaction with the polymer, forming a stable, covalent ether or amine linkage. This process has been successfully used to covalently label biopolymers like gellan gum and xanthan gum, allowing for the visualization of their microstructure using fluorescence microscopy. researchgate.net The key advantage of the dichlorotriazine linker is the formation of a permanent covalent bond, which prevents the label from leaching out of the polymer matrix, a common issue with non-covalently bound dyes. researchgate.net While primarily used for single-point attachment, the presence of a second chlorine atom offers the potential for further reactions or crosslinking.

This functionalization can affect the material's properties. For instance, the modification of low acyl gellan with DTAF was found to result in mechanically stronger gels, demonstrating that the introduction of the triazine moiety can directly influence the physical characteristics of the polymer network. researchgate.net

The dichlorotriazine moiety is a cornerstone in the synthesis of reactive polymers, particularly in the textile industry. Reactive dyes based on dichlorotriazine are designed to form covalent bonds with the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups of polyamide fibers. uctm.eduuni-lj.siresearchgate.net This covalent fixation leads to excellent wash fastness properties. uni-lj.si

The synthesis of these materials involves incorporating the dichlorotriazine group into a dye molecule. This can be achieved by reacting cyanuric chloride (trichlorotriazine) with a chromophore containing an amino group, followed by further reactions to create complex dye structures. uctm.eduuctm.edu The resulting dichlorotriazine reactive dyes possess two reactive chlorine atoms, which can react with the fiber under alkaline conditions. uctm.edu Researchers have synthesized novel bis(dichlorotriazine) reactive dyes where a bridging molecule links two dichlorotriazine-containing chromophores, leading to improved photostability and fixation on cotton fabrics. uctm.edu

Beyond dyes, triazine derivatives are used to create other functional polymers. For example, hydroxyl-terminated polybutadiene (B167195) (HTPB) has been functionalized with triazine-based moieties like cyanuric chloride. The resulting modified HTPB, when used to form polyurethanes, exhibited improved tensile strength and mechanical stability due to favorable electrostatic interactions between the electron-rich triazine ring and the urethane (B1682113) groups, which promoted the formation of organized hard segment domains. researchgate.net Similarly, zwitterionic copolymers with reactive groups can be synthesized, offering tailored properties like antifouling behavior for various applications. nih.gov

Design and Fabrication of Porous Organic Frameworks

The rigid, planar, and nitrogen-rich structure of the triazine ring makes it an ideal building block for the construction of porous organic materials. These materials are of great interest for applications in gas storage and separation, catalysis, and sensing.

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high thermal and chemical stability, permanent porosity, and high nitrogen content, stemming from the triazine (C₃N₃) units that form the nodes of the network. rsc.orgnih.govresearchgate.net This stability is due to the strong aromatic covalent bonds throughout the structure. rsc.org

CTFs are typically synthesized through the trimerization of aromatic nitrile monomers under ionothermal conditions (e.g., in molten ZnCl₂) at high temperatures (400 °C or higher). nih.govoaepublish.com This process forms the triazine rings in situ, linking the aromatic units into a porous framework. researchgate.netoaepublish.com The resulting materials often possess high surface areas, making them excellent candidates for gas storage (e.g., CO₂ and H₂) and catalysis. nih.gov

While the direct use of 5-((4,6-dichlorotriazin-2-yl)amino) as a primary monomer in traditional CTF synthesis is not common, related chlorotriazine compounds, especially cyanuric chloride, are employed in alternative synthetic routes. For example, porous triazine-based polymers can be constructed via Friedel-Crafts reactions where cyanuric chloride is reacted with aromatic compounds in the presence of a Lewis acid catalyst. nih.gov This approach leverages the reactivity of the C-Cl bonds on the triazine ring to build the framework, offering a pathway to CTF-like materials under different reaction conditions. rsc.org

Triazine-based hyper-crosslinked polymers (HCPs) are another important class of porous materials that utilize triazine units to create robust, high-surface-area networks. bohrium.comrsc.org Unlike crystalline CTFs, HCPs are typically amorphous but still offer significant porosity and functionality. researchgate.net The synthesis often involves a Friedel-Crafts alkylation reaction, where a triazine-containing molecule is linked together by external crosslinkers. bohrium.comnih.gov

For instance, novel amino-functionalized triazine-based HCPs have been synthesized by crosslinking 2,4-diamino-6-phenyl-1,3,5-triazine with chloro-methylated aromatic compounds. nih.gov The resulting polymers displayed remarkable adsorption capabilities for phenolic endocrine disruptors, attributed to hydrogen bonding, π-π interactions, and pore filling. nih.gov

In another approach, a triazine-based HCP was constructed via a Friedel-Crafts reaction between cyanuric chloride and pyridine. nih.gov The resulting material exhibited both hydrophilic and lipophilic properties and a high surface area, making it an efficient sorbent for enriching nitrobenzene (B124822) compounds from water samples. nih.gov The properties of these polymers, such as surface area and CO₂ uptake, are highly tunable.

| Polymer Name/Type | Synthesis Strategy | BET Surface Area (m²/g) | Key Application/Finding | Reference |

|---|---|---|---|---|

| NPCs (N-doped porous carbons) | Carbonization of triazine-based HCPs | Up to 3542 | High CO₂ adsorption capacity | researchgate.net |

| NH₂-HCPs (DPT-BB, DPT-DX) | Crosslinking of 2,4-diamino-6-phenyl-1,3,5-triazine | Not specified | Efficient adsorption of endocrine disruptors | nih.gov |

| CC-Py | Friedel-Crafts reaction of cyanuric chloride and pyridine | Not specified | Enrichment of nitrobenzene compounds | nih.gov |

| PTA-2-DBX | Post-crosslinking of ionic polymers | Not specified | Enhanced CO₂ adsorption (1.92 mmol·g⁻¹) and catalytic conversion | bohrium.com |

| TZ-HCPs | Friedel-Crafts alkylation with s-tetrazine units | > 700 | Metal-free photocatalyst for benzimidazole (B57391) synthesis | rsc.org |

Engineering of Crosslinking Agents and Network Structures

The difunctional nature of the 5-((4,6-dichlorotriazin-2-yl)amino) core structure, with its two reactive chlorine atoms, makes it an intrinsic crosslinking agent. Crosslinking is a critical process in polymer science used to form three-dimensional polymer networks from linear or branched chains, leading to materials with enhanced mechanical strength, thermal stability, and solvent resistance. researchgate.netacs.org

A molecule containing a dichlorotriazine ring can link two separate polymer chains that have nucleophilic functional groups (e.g., -NH₂ or -OH). Each chlorine atom can react with a functional group on a different polymer chain, forming a stable covalent bridge. The structure of the crosslinking agent plays a crucial role in determining the final properties of the polymer network. researchgate.net The rigid and planar geometry of the triazine ring, when used as a crosslinker, would be expected to increase the stiffness and thermal stability of the resulting network compared to more flexible aliphatic crosslinkers. researchgate.net

The synthesis of triazine-based polymers using cyanuric chloride (a trifunctional crosslinker) with diamines or diols is a prime example of network engineering. researchgate.net In this process, the cyanuric chloride acts as a central hub, extensively crosslinking the other monomers to form a robust, char-forming polymer network, which is highly effective in flame retardant applications. researchgate.net The principles of network formation, such as the functionality of the crosslinker and the reaction conditions, are key to controlling the final network architecture and properties like crosslink density and swelling behavior. mdpi.comcmu.edu Therefore, the dichlorotriazine moiety represents a valuable tool for engineers to design and fabricate polymer networks with precisely tailored characteristics.

Triazine-Functionalized Crosslinkers for Thermoset Networks

The utility of the 5-((4,6-dichlorotriazin-2-yl)amino) moiety as a crosslinking agent stems from the high reactivity of the two chlorine atoms on the triazine ring. These chlorine atoms can undergo sequential nucleophilic substitution reactions with various functional groups present in polymer chains, such as hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups. This reactivity is analogous to how dichlorotriazine-based reactive dyes form covalent bonds with cellulosic fibers. uctm.edu